molecular formula C16H24N2O4 B8186057 (R)-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid

(R)-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid

Cat. No.: B8186057
M. Wt: 308.37 g/mol
InChI Key: VZQUGMQWPZSJNT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

Medicine

In medicinal chemistry, ®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its Boc-protected amino group allows for selective deprotection and further functionalization.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of ®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to undergo selective reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Boc-amino-3-phenyl-propionic acid
  • ®-2-Boc-amino-3-(2-methylamino-phenyl)-propionic acid
  • ®-2-Boc-amino-3-(2-ethylamino-phenyl)-propionic acid

Uniqueness

®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid is unique due to the presence of the dimethylamino group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other Boc-protected amino acids and can impart specific properties that are valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

(2R)-3-[2-(dimethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-12(14(19)20)10-11-8-6-7-9-13(11)18(4)5/h6-9,12H,10H2,1-5H3,(H,17,21)(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQUGMQWPZSJNT-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.